molecular formula C8H9NO4S B2758923 1-Methanesulfonyl-4-methyl-2-nitrobenzene CAS No. 341029-57-0

1-Methanesulfonyl-4-methyl-2-nitrobenzene

Cat. No.: B2758923
CAS No.: 341029-57-0
M. Wt: 215.22
InChI Key: CZVYKJIYDDKUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4S. It is characterized by the presence of a nitro group, a methyl group, and a methanesulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1-Methanesulfonyl-4-methyl-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-methyl-1-(methylsulfonyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

1-Methanesulfonyl-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methanesulfonyl-4-methyl-2-aminobenzene, while oxidation of the methyl group produces 1-methanesulfonyl-4-carboxy-2-nitrobenzene .

Scientific Research Applications

1-Methanesulfonyl-4-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methanesulfonyl-4-methyl-2-nitrobenzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target molecules, enhancing the compound’s activity and specificity .

Comparison with Similar Compounds

1-Methanesulfonyl-4-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-methyl-1-methylsulfonyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6-3-4-8(14(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVYKJIYDDKUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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